molecular formula C12H17NO B2646199 4-(4-Methylbenzyl)morpholine CAS No. 46340-40-3

4-(4-Methylbenzyl)morpholine

Cat. No. B2646199
CAS RN: 46340-40-3
M. Wt: 191.274
InChI Key: JBZFWJJJLREXJO-UHFFFAOYSA-N
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Description

Synthesis Analysis

Morpholines, including 4-(4-Methylbenzyl)morpholine, can be synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .


Chemical Reactions Analysis

Morpholines, including 4-(4-Methylbenzyl)morpholine, can undergo various chemical reactions. For instance, they can be synthesized from 1,2-amino alcohols and related compounds . They can also participate in nucleophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(4-Methylbenzyl)morpholine are not explicitly mentioned in the sources I found .

Scientific Research Applications

Antifungal Activity Research

A study examined the potential of 4-(4-Methylbenzyl)morpholine derivatives in creating new antifungal drugs. The research focused on the mutagenic effects and carcinogenicity prediction of these compounds, showing their potential in treating fungal skin pathologies (Bushuieva et al., 2022).

DNA-Binding Studies

Research involving morpholine-liganded palladium(II) complexes, including morpholine derivatives, highlighted their DNA-binding capabilities. This study has implications for understanding the interaction between these compounds and DNA, which could be beneficial in genetic research and therapy (Türker et al., 2019).

Synthesis and Pharmacological Assessment

A synthesis and pharmacological assessment of 2‐Aryl‐4‐(3‐arylpropyl)morpholines, including morpholine derivatives, was carried out to understand their toxicity and effects on the central nervous system. This research contributes to the broader understanding of morpholine compounds in pharmacology (Avramova et al., 1998).

Study on Antibacterial and Antimicrobial Properties

A study explored the antimicrobial activity of 4-(Phenylsulfonyl) morpholine and its derivatives against various microorganisms. This research is crucial for the development of new antimicrobial agents (Oliveira et al., 2015).

Synthesis and Biological Evaluation as Molluscicidal Agents

Research on the synthesis of morpholine derivatives such as 4-chloro-2-(morpholine-4-carbonyl)phenyl-4'-methoxybenzoate was conducted to evaluate its molluscicidal effects. This is significant in the context of pest control and environmental studies (Duan et al., 2014).

Anticancer Drug Development

A study on the synthesis of novel indoline and morpholine derivatives was conducted to test their cytotoxic effects on cancer cells. This research is crucial in the development of new anticancer drugs (Doan et al., 2016).

Safety And Hazards

While specific safety and hazard information for 4-(4-Methylbenzyl)morpholine is not available, general safety measures for handling similar compounds include avoiding contact with skin and eyes, avoiding inhalation of vapor or mist, and keeping away from sources of ignition .

properties

IUPAC Name

4-[(4-methylphenyl)methyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-11-2-4-12(5-3-11)10-13-6-8-14-9-7-13/h2-5H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBZFWJJJLREXJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Methylbenzyl)morpholine

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